4-(Fluoren-9-ylideneamino)benzoic acid
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Overview
Description
4-(Fluoren-9-ylideneamino)benzoic acid is a chemical compound known for its unique structure, which combines a fluorene moiety with a benzoic acid group through an imine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoren-9-ylideneamino)benzoic acid typically involves the condensation reaction between 9-fluorenone and 4-aminobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine bond .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Fluoren-9-ylideneamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(Fluoren-9-ylideneamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-(Fluoren-9-ylideneamino)benzoic acid involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Shares the benzoic acid moiety but lacks the fluorene group.
9-Fluorenone: Contains the fluorene moiety but lacks the benzoic acid group.
4-Nitrobenzoic acid: Similar structure but with a nitro group instead of the imine linkage.
Uniqueness
4-(Fluoren-9-ylideneamino)benzoic acid is unique due to its combination of the fluorene and benzoic acid moieties through an imine linkage. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
5454-40-0 |
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Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
4-(fluoren-9-ylideneamino)benzoic acid |
InChI |
InChI=1S/C20H13NO2/c22-20(23)13-9-11-14(12-10-13)21-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H,(H,22,23) |
InChI Key |
FSHGEJNHETXXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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